4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-hexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-hexadecanoate is a complex carbohydrate derivative It is a glycosylated fatty acid ester, combining a disaccharide with a long-chain fatty acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-hexadecanoate typically involves the glycosylation of a fatty acid ester. The process begins with the protection of hydroxyl groups on the glucose molecules, followed by the formation of a glycosidic bond between the glucose units. The final step involves the esterification of the glycosylated disaccharide with hexadecanoic acid under acidic or enzymatic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of the glycosidic bond and the esterification process. This method is preferred for its specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-hexadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the glucose units can be oxidized to form carboxylic acids.
Reduction: The ester bond can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Ethers and esters.
Scientific Research Applications
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-hexadecanoate has several scientific research applications:
Chemistry: Used as a model compound to study glycosylation and esterification reactions.
Biology: Investigated for its role in cell membrane structure and function.
Industry: Used in the formulation of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-hexadecanoate involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and transport mechanisms .
Comparison with Similar Compounds
Similar Compounds
Lactose: A disaccharide composed of glucose and galactose.
Maltose: A disaccharide composed of two glucose units.
Cellobiose: A disaccharide composed of two glucose units linked by a beta-1,4 bond.
Uniqueness
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-hexadecanoate is unique due to its combination of a disaccharide with a long-chain fatty acid. This structure imparts distinct amphiphilic properties, making it useful in applications where both hydrophilic and hydrophobic interactions are required .
Properties
Molecular Formula |
C28H52O12 |
---|---|
Molecular Weight |
580.7 g/mol |
IUPAC Name |
[(2S,3R,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] hexadecanoate |
InChI |
InChI=1S/C28H52O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(31)39-27-25(36)23(34)26(19(17-30)38-27)40-28-24(35)22(33)21(32)18(16-29)37-28/h18-19,21-30,32-36H,2-17H2,1H3/t18-,19?,21-,22+,23?,24-,25-,26-,27+,28-/m1/s1 |
InChI Key |
RNGHRVXOJJGFHH-QICRYOHHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1[C@@H](C([C@@H](C(O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.